molecular formula C19H17NO6S B2858521 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1448064-51-4

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2858521
CAS No.: 1448064-51-4
M. Wt: 387.41
InChI Key: NUAALVQQGSKZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17NO6S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitory Effects

Benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides synthesized by microwave irradiation showed potent inhibitory effects on cytosolic carbonic anhydrase isoenzymes hCA I and II. These compounds were found to have inhibition constants (Kis) in the nanomolar range, indicating strong inhibitory potential (Gul et al., 2016).

Synthesis of Para-Disubstituted Benzenes

Another area of application is in the synthesis of para-disubstituted benzenes through reactions involving acetylides and aldehydes. This process, which involves the formation of but-2-yne-1,4-diols followed by several steps leading to benzenes with substituents in a 1,4 relationship, highlights the versatility of benzenesulfonamide derivatives in organic synthesis (Ziffle, Cheng, & Clive, 2010).

Anticonvulsant and Enzyme Inhibition

Benzenesulfonamide derivatives have also been explored for their potential in treating neurological conditions and inhibiting various enzymes. A study reported the synthesis of benzenesulfonamides with potent human carbonic anhydrase inhibitory action and effective anticonvulsant properties. These compounds showed promise in seizure protection in animal models, indicating potential therapeutic applications (Mishra et al., 2017).

Antioxidant and Inhibitory Activities

The antioxidant properties and inhibitory effects of benzenesulfonamides on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase have been investigated, with compounds showing moderate to strong inhibitory activities. These findings suggest potential applications in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-14(21)15-4-7-17(8-5-15)27(22,23)20-10-2-3-11-24-16-6-9-18-19(12-16)26-13-25-18/h4-9,12,20H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAALVQQGSKZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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